molecular formula C10H10Cl2N2S B15231165 6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine

6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine

Cat. No.: B15231165
M. Wt: 261.17 g/mol
InChI Key: YXISMRKRSCJZPB-UHFFFAOYSA-N
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Description

6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine is a heterocyclic compound that contains both thiophene and pyrimidine ringsThe molecular formula of this compound is C10H10Cl2N2S, and it has a molecular weight of 261.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine typically involves the reaction of appropriate thiophene and pyrimidine precursors under specific conditions. One common method includes the chlorination of a thiophene derivative followed by cyclization with a pyrimidine derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound .

Scientific Research Applications

6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10Cl2N2S

Molecular Weight

261.17 g/mol

IUPAC Name

6-tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine

InChI

InChI=1S/C10H10Cl2N2S/c1-10(2,3)6-4-5-7(15-6)8(11)14-9(12)13-5/h4H,1-3H3

InChI Key

YXISMRKRSCJZPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(S1)C(=NC(=N2)Cl)Cl

Origin of Product

United States

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